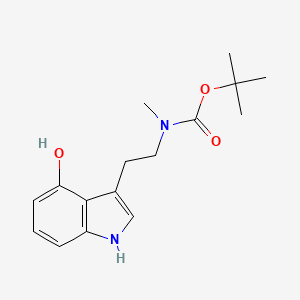![molecular formula C15H18ClN3O3 B15297120 3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride](/img/structure/B15297120.png)
3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride is a compound with significant potential in medicinal chemistry. It is a derivative of piperidine-2,6-dione and isoindoline, which are known for their biological activities. This compound has been studied for its potential therapeutic applications, particularly in the treatment of diseases such as sickle cell disease and β-thalassemia .
Méthodes De Préparation
The synthesis of 3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride involves several steps. One common method includes the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride . The reaction conditions typically involve the use of solvents like DMF and bases such as K2CO3. Industrial production methods may involve optimization techniques like Design of Experiments (DoE) to enhance yield and efficiency .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include bromine for bromination, acetic acid, and hydrogenation catalysts. Major products formed from these reactions include nitro and amino derivatives, which are crucial intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in studies related to protein-ligand interactions and enzyme inhibition.
Industry: It is used in the development of pharmaceuticals and as an intermediate in chemical synthesis.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets. For instance, it has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression . This mechanism is particularly beneficial in treating blood disorders like sickle cell disease and β-thalassemia .
Comparaison Avec Des Composés Similaires
Similar compounds include other piperidine-2,6-dione derivatives such as lenalidomide and thalidomide. These compounds share structural similarities but differ in their specific functional groups and biological activities . For example:
Lenalidomide: Known for its immunomodulatory and anti-tumor properties, used in treating multiple myeloma.
Thalidomide: Initially used as a sedative, now repurposed for treating certain cancers and inflammatory conditions.
The uniqueness of 3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride lies in its specific application for inducing HbF expression, making it a promising candidate for treating hemoglobinopathies .
Propriétés
Formule moléculaire |
C15H18ClN3O3 |
|---|---|
Poids moléculaire |
323.77 g/mol |
Nom IUPAC |
3-[7-(2-aminoethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C15H17N3O3.ClH/c16-7-6-9-2-1-3-10-11(9)8-18(15(10)21)12-4-5-13(19)17-14(12)20;/h1-3,12H,4-8,16H2,(H,17,19,20);1H |
Clé InChI |
VSELWGMIHZCJBC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15297041.png)
![3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B15297049.png)
![4-[(1R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B15297051.png)

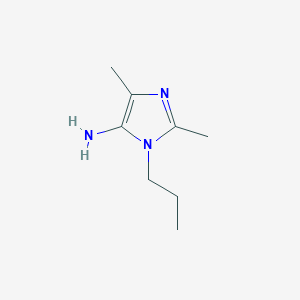
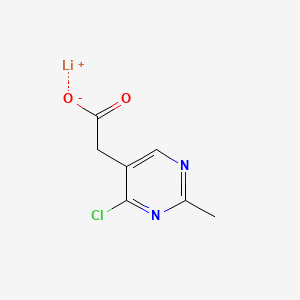
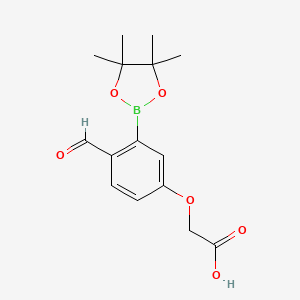
![Tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B15297086.png)
![9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine](/img/structure/B15297093.png)
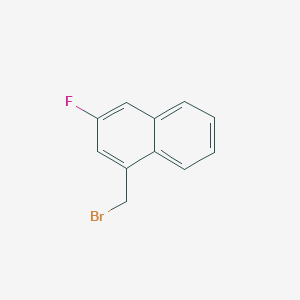

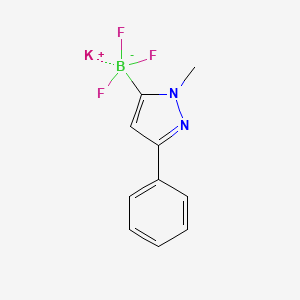
![ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B15297148.png)
